Estradiol 17-acetate 3-benzoate
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Overview
Description
Estradiol 17-acetate 3-benzoate is a synthetic estrogen compound derived from estradiol, a naturally occurring hormone in the human body. This compound is a dual ester of estradiol, combining both acetate and benzoate groups. It is primarily used in hormone replacement therapy and various medical treatments due to its potent estrogenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of estradiol 17-acetate 3-benzoate typically involves the esterification of estradiol with acetic anhydride and benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The production process is optimized for efficiency and cost-effectiveness, often involving automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
Estradiol 17-acetate 3-benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding estradiol, acetic acid, and benzoic acid.
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form, estradiol.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reactions typically conducted at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Hydrolysis: Estradiol, acetic acid, benzoic acid.
Oxidation: Estrone derivatives.
Reduction: Estradiol.
Scientific Research Applications
Estradiol 17-acetate 3-benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Employed in hormone replacement therapy, treatment of menopausal symptoms, and certain cancers.
Industry: Utilized in the formulation of pharmaceuticals and hormone-based therapies.
Mechanism of Action
Estradiol 17-acetate 3-benzoate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the physiological effects of estrogen, such as cell proliferation, differentiation, and maintenance of reproductive tissues .
Comparison with Similar Compounds
Similar Compounds
Estradiol benzoate: A single ester of estradiol, used in similar medical applications.
Estradiol acetate: Another single ester of estradiol, with slightly different pharmacokinetic properties.
Estradiol cypionate: A longer-acting ester of estradiol, used for prolonged hormone therapy.
Uniqueness
Estradiol 17-acetate 3-benzoate is unique due to its dual ester structure, which may offer distinct pharmacokinetic advantages, such as improved bioavailability and sustained release compared to single esters. This dual esterification can potentially enhance its therapeutic efficacy and reduce the frequency of administration.
Properties
CAS No. |
4954-17-0 |
---|---|
Molecular Formula |
C27H30O4 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C27H30O4/c1-17(28)30-25-13-12-24-23-10-8-19-16-20(31-26(29)18-6-4-3-5-7-18)9-11-21(19)22(23)14-15-27(24,25)2/h3-7,9,11,16,22-25H,8,10,12-15H2,1-2H3/t22-,23-,24+,25+,27+/m1/s1 |
InChI Key |
CRJBVQYNQZNAOQ-RYIFMDQWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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